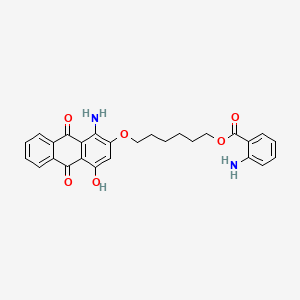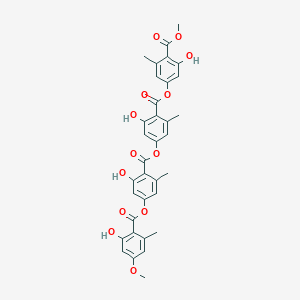![molecular formula C8H14ClN3O4S B13830887 4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 33022-02-5](/img/structure/B13830887.png)
4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydro-2H-thiopyran ring and a nitrosoureido group. It is known for its potential use in medicinal chemistry and other scientific domains.
准备方法
The synthesis of 4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide involves multiple steps. One common method includes the reaction of tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide with 2-chloroethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
化学反应分析
4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the nitrosoureido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles like thiols or amines replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
科学研究应用
4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with cellular components. The nitrosoureido group can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that disrupt DNA replication and transcription. This mechanism is particularly relevant in cancer therapy, where the compound can inhibit the growth of rapidly dividing cancer cells.
相似化合物的比较
Similar compounds to 4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide include other nitrosoureas and thiopyran derivatives. For example:
Carmustine (BCNU): A nitrosourea used in chemotherapy that also forms DNA cross-links.
Lomustine (CCNU): Another nitrosourea with similar applications in cancer treatment.
Tetrahydrothiopyran derivatives: Compounds with similar ring structures but different functional groups, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other related compounds.
属性
CAS 编号 |
33022-02-5 |
|---|---|
分子式 |
C8H14ClN3O4S |
分子量 |
283.73 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(1,1-dioxothian-4-yl)-1-nitrosourea |
InChI |
InChI=1S/C8H14ClN3O4S/c9-3-4-12(11-14)8(13)10-7-1-5-17(15,16)6-2-7/h7H,1-6H2,(H,10,13) |
InChI 键 |
MHOURTKZILVYRM-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCC1NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


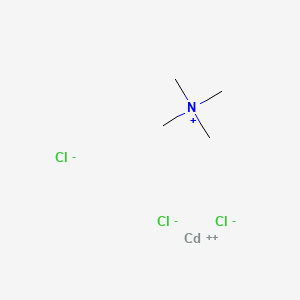
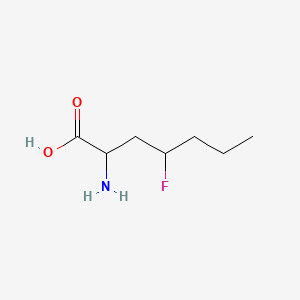
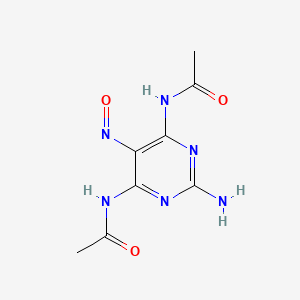
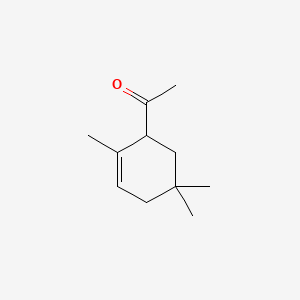
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)

![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
